molecular formula C11H15NO B13889467 (S)-3-(4-Methoxyphenyl)pyrrolidine

(S)-3-(4-Methoxyphenyl)pyrrolidine

Cat. No.: B13889467
M. Wt: 177.24 g/mol
InChI Key: UPSZBLIRYUFEOF-SNVBAGLBSA-N
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Description

3-(4-methoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the presence of the 4-methoxyphenyl group adds aromaticity and potential for various chemical interactions. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in a solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Another method involves the cyclization of N-(4-methoxyphenyl)amino alcohols using acid catalysts. This approach can yield the desired pyrrolidine derivative with good efficiency .

Industrial Production Methods

Industrial production of 3-(4-methoxyphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors. The 4-methoxyphenyl group enhances these interactions by providing additional binding sites and modulating the compound’s overall conformation .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m1/s1

InChI Key

UPSZBLIRYUFEOF-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCNC2

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2

Origin of Product

United States

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